![molecular formula C7H11NO3 B14869583 hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)
hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that features a fused ring system containing oxygen and nitrogen atoms. This compound is part of the oxazepine family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one typically involves cycloaddition reactions. One common method is the cycloaddition of imine compounds with cyclic anhydrides . This reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. Another method involves the use of quinone methide and Morita-Baylis-Hillman carbonate with 1,4-Diazabicyclo[2.2.2]octane as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. These reactors can precisely control reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) by increasing its phosphorylation through the AMPK/mTOR pathway . This interaction can influence various cellular processes, including senescence and apoptosis.
Comparación Con Compuestos Similares
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one can be compared with other similar compounds, such as:
1,3-Oxazepine: Another member of the oxazepine family with similar chemical properties.
1,2,3-Triazole: A heterocyclic compound with a different ring structure but similar applications in medicinal chemistry.
Deuterium-substituted oxazepin compounds: These compounds have modified hydrogen atoms, which can alter their chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4,5,5a,6,8,8a-hexahydrofuro[3,4-f][1,4]oxazepin-3-one |
InChI |
InChI=1S/C7H11NO3/c9-7-4-11-6-3-10-2-5(6)1-8-7/h5-6H,1-4H2,(H,8,9) |
Clave InChI |
VTENSXGCKZHKFM-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC2OCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



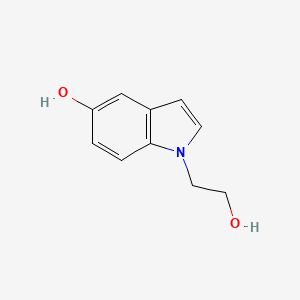
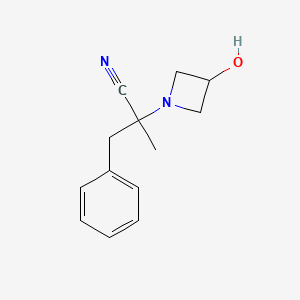
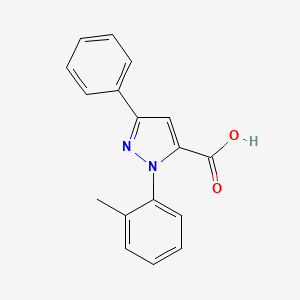
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)

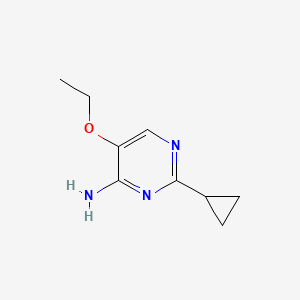

![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
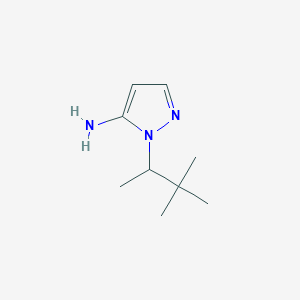


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)
